16-Ketoestradiol

Estrogen Receptor Subtype Selectivity Endocrinology

16-Ketoestradiol (16-keto-17β-estradiol, CAS 566-75-6) is an endogenous D-ring ketolic estrogen metabolite formed from estrone via estriol or 16-epiestriol intermediates. It retains structural similarity to the parent estradiol but features a ketone group at the C-16 position, which critically alters its hydrogen-bonding capacity and receptor recognition.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 566-75-6
Cat. No. B023899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Ketoestradiol
CAS566-75-6
Synonyms(17β)-3,17-Dihydroxyestra-1,3,5(10)-trien-16-one;  1,3,5(10)-Estratriene-3,17β-diol-16-one;  16-Ketoestradiol;  16-Oxo-17β-estradiol;  16-Oxoestradiol;  16-Oxoestradiol-17β;  NSC 51169; 
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1
InChIKeyKJDGFQJCHFJTRH-YONAWACDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Ketoestradiol (CAS 566-75-6): An Estrone Metabolite with Distinct Estrogen Receptor Subtype Binding


16-Ketoestradiol (16-keto-17β-estradiol, CAS 566-75-6) is an endogenous D-ring ketolic estrogen metabolite formed from estrone via estriol or 16-epiestriol intermediates [1]. It retains structural similarity to the parent estradiol but features a ketone group at the C-16 position, which critically alters its hydrogen-bonding capacity and receptor recognition [2]. Unlike the near-equipotent ERα/ERβ binding profile of 17β-estradiol (E2), 16-ketoestradiol displays a differential affinity pattern, a characteristic shared with several D-ring metabolites that may confer distinct signaling outcomes under varying physiological conditions [2].

Why 16-Ketoestradiol Cannot Be Substituted with Estrone, Estradiol, or 16α-Hydroxyestrone in Critical Research Applications


While 16-ketoestradiol, estrone, estradiol, and 16α-hydroxyestrone all share the steroid backbone, their functional outputs in biological assays and analytical workflows are not interchangeable. The critical distinction lies in their quantitative binding preferences for the estrogen receptor (ER) subtypes, ERα and ERβ. Estradiol binds both subtypes with near-equal high affinity, while estrone shows a preference for ERα. Conversely, 16-ketoestradiol and several other D-ring metabolites preferentially bind ERβ [1]. This differential selectivity dictates distinct gene expression profiles, cellular responses, and ultimately, in vivo physiological or pathological roles. Using a non-subtype-selective ligand like estradiol as a generic substitute in experiments designed to probe ERβ-specific signaling would yield confounding results, as it would simultaneously activate ERα-mediated pathways [1]. Furthermore, in analytical method development for estrogen metabolite profiling, substituting 16-ketoestradiol with a structurally similar but chromatographically distinct analog like 16α-hydroxyestrone compromises assay specificity and quantitative accuracy, as validated methods rely on the unique retention time and mass transition of each analyte [2].

Quantitative Evidence for Differentiated Selection: 16-Ketoestradiol vs. Structural Analogs and In-Class Candidates


ERβ-Selective Binding: 16-Ketoestradiol's 2.2-fold Preference vs. Estrone's ERα Preference

16-Ketoestradiol demonstrates a preferential binding affinity for ERβ over ERα, a property distinct from its parent metabolite, estrone (E1), which preferentially binds ERα. This divergence in subtype selectivity has significant implications for downstream signaling [1].

Estrogen Receptor Subtype Selectivity Endocrinology

Distinct Metabolism: 16-Ketoestradiol's Unique Conversion to 16β-Hydroxyestrone Contrasts with 16α-Hydroxyestrone Pathway

Metabolic tracing studies in humans reveal a clear differentiation in the fate of 16-ketoestradiol compared to 16α-hydroxyestrone. When administered, 16-ketoestradiol is specifically converted to 16β-hydroxyestrone, not 16α-hydroxyestrone [1].

Metabolism Estrogen In Vivo Tracing

Validated Analytical Reference: 16-Ketoestradiol is a Required Analyte in LC-MS/MS Panels, Not Substitutable with 16α-Hydroxyestrone

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for comprehensive estrogen profiling in serum and urine have been rigorously validated and explicitly include 16-ketoestradiol as one of the 15 target analytes [1]. These methods rely on the compound's specific chromatographic retention and unique mass spectral transition for accurate quantitation.

Analytical Chemistry LC-MS/MS Biomarker Quantification

High-Value Application Scenarios for 16-Ketoestradiol (CAS 566-75-6) in Research and Industrial Settings


Dissection of ERβ-Specific Signaling Pathways

Researchers investigating the distinct roles of ERα and ERβ in tissues such as the brain, prostate, or immune system require ligands with well-defined subtype selectivity. 16-Ketoestradiol, with its documented 2.2-fold binding preference for ERβ over ERα, serves as a valuable endogenous probe for activating ERβ-mediated transcriptional responses, minimizing the confounding co-activation of ERα that would occur with non-selective ligands like 17β-estradiol [1].

LC-MS/MS Method Development and Validation for Estrogen Metabolite Profiling

In the development and routine operation of validated LC-MS/MS assays for quantifying estrogen metabolites in biological matrices (serum or urine), 16-ketoestradiol is a mandatory reference standard. It is required to establish the analyte-specific retention time, optimize the selected reaction monitoring (SRM) transition, and construct calibration curves for accurate quantification [2]. The use of a substitute would lead to inaccurate measurements and non-compliance with validated laboratory protocols.

In Vivo Tracer Studies of the D-Ring Estrogen Metabolic Pathway

For metabolic flux analysis tracing the conversion of estrone and estradiol into downstream D-ring metabolites, 16-ketoestradiol is an indispensable tool. Its unique and specific conversion to 16β-hydroxyestrone (and not 16α-hydroxyestrone) makes it the only compound suitable for labeling and quantifying flux through this distinct branch of the estrogen metabolism pathway [3].

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